molecular formula C23H25N3O3S B2979491 3,4-diethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 476458-79-4

3,4-diethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2979491
CAS No.: 476458-79-4
M. Wt: 423.53
InChI Key: ZOQNCPOTFGQXPY-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: is a complex organic compound featuring a benzamide core linked to a thieno[3,4-c]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Attachment of the p-Tolyl Group:

    Formation of the Benzamide Moiety: The final step involves the acylation of the thieno[3,4-c]pyrazole intermediate with 3,4-diethoxybenzoic acid or its derivatives under dehydrating conditions, typically using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Reaction Monitoring: Using techniques like HPLC or NMR to track reaction progress.

    Purification: Employing crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the thieno[3,4-c]pyrazole ring.

    Reduction Products: Reduced forms of the benzamide moiety.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Biology and Medicine

    Biological Probes: Used in research to study enzyme activities or receptor-ligand interactions.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3,4-diethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide.

    3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness

    Structural Features: The presence of both ethoxy groups and the thieno[3,4-c]pyrazole ring makes it unique compared to its analogs.

    Reactivity: The specific arrangement of functional groups influences its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of 3,4-diethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3,4-diethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-4-28-20-11-8-16(12-21(20)29-5-2)23(27)24-22-18-13-30-14-19(18)25-26(22)17-9-6-15(3)7-10-17/h6-12H,4-5,13-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQNCPOTFGQXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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